molecular formula Unknown B1574652 LY3007113

LY3007113

カタログ番号 B1574652
分子量: 0.0
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LY3007113 is an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activity. Upon administration, LY3007113 inhibits the activity of p38, thereby preventing p38 MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines and the induction of tumor cell apoptosis. p38 MAPK, a serine/threonine protein kinase often upregulated in cancer cells, plays a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

科学的研究の応用

Dual Kinase and BET-Bromodomain Inhibition

LY294002 and its analogue LY303511, closely related to LY3007113, have been identified as dual kinase and BET-bromodomain inhibitors. They inhibit the BET bromodomain proteins BRD2, BRD3, and BRD4, and competitively inhibit acetyl-lysine binding of the first bromodomain of BET proteins. This dual action represents a significant pharmacological discovery (Dittmann et al., 2014).

Role in Cancer Cell Apoptosis and Sensitization

LY303511, analogous to LY3007113, has been shown to induce production of reactive oxygen species (ROS) and sensitize cancer cells to TRAIL-induced apoptosis. It highlights the compound's potential in cancer treatment by modulating complex networks of reactive species and stress signaling (Tucker-Kellogg et al., 2012).

Inhibition of Leukemia Cell Invasion and Migration

LY294002 and LY303511 have demonstrated the ability to suppress leukemia cell invasion and migration, which is a significant aspect of cancer progression. This action is notably independent of their PI3K-Akt inhibitory activity, providing a new perspective on their anticancer properties (Liu et al., 2008).

Enhancement of TRAIL Sensitivity in Neuroblastoma Cells

LY303511 enhances TRAIL sensitivity in neuroblastoma cells via hydrogen peroxide-mediated mitogen-activated protein kinase activation and up-regulation of death receptors. This suggests a novel mode of action for enhancing apoptotic sensitivity in tumor cells, particularly relevant for chemotherapy-resistant neuroblastoma (Shenoy et al., 2009).

Antitumor Activity in RAS or BRAF Mutant Cancers

LY3009120, closely related to LY3007113, has demonstrated anti-tumor activities in various models carrying KRAS, NRAS, or BRAF mutations. It inhibits RAF isoforms and RAF dimers, suggesting its potential in targeted cancer therapies (Peng et al., 2015).

In Vitro and In Vivo Antiproliferation against Oral Cancer

LY303511 has displayed potential against oral cancer cells both in vitro and in vivo. It induces apoptosis and reduces survival in oral cancer cells, highlighting its utility in oral cancer therapy (Tang et al., 2019).

特性

製品名

LY3007113

分子式

Unknown

分子量

0.0

IUPAC名

Unknown

外観

Solid powder

純度

>98%

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

LY3007113;  LY-3007113;  LY 3007113.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。